molecular formula C19H34O4 B14370997 Methyl 9-hydroxy-13-oxooctadec-2-enoate CAS No. 90752-98-0

Methyl 9-hydroxy-13-oxooctadec-2-enoate

Cat. No.: B14370997
CAS No.: 90752-98-0
M. Wt: 326.5 g/mol
InChI Key: GNTHUKYTDHTYJE-UHFFFAOYSA-N
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Description

Methyl 9-hydroxy-13-oxooctadec-2-enoate is a chemical compound with the molecular formula C19H34O4 It is a methyl ester derivative of a hydroxy fatty acid and is known for its unique structural properties, which include a hydroxyl group and a keto group on an unsaturated fatty acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-hydroxy-13-oxooctadec-2-enoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the oxidation of methyl (9Z),(12R)-12-hydroxy-octadec-9-enoate using reagents such as the Collins reagent . The reaction conditions often include the use of solvents like diethyl ether and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxy-13-oxooctadec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional keto groups.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted esters depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 9-hydroxy-13-oxooctadec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism by which Methyl 9-hydroxy-13-oxooctadec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-hydroxy-13-oxooctadec-2-enoate is unique due to the presence of both hydroxyl and keto groups on an unsaturated fatty acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90752-98-0

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 9-hydroxy-13-oxooctadec-2-enoate

InChI

InChI=1S/C19H34O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h10,16,18,21H,3-9,11-15H2,1-2H3

InChI Key

GNTHUKYTDHTYJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCC(CCCCCC=CC(=O)OC)O

Origin of Product

United States

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